N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide
Description
This compound features a central ethanediamide (oxamide) backbone linking two pharmacophoric groups:
- Arylpiperazine moiety: A 4-methylpiperazinyl group attached to a 4-(dimethylamino)phenyl substituent.
- 4-Methoxyphenyl group: A para-methoxy-substituted aromatic ring.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O3/c1-27(2)20-9-5-18(6-10-20)22(29-15-13-28(3)14-16-29)17-25-23(30)24(31)26-19-7-11-21(32-4)12-8-19/h5-12,22H,13-17H2,1-4H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQXRMRHXJEVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation and differentiation, and are implicated in the pathogenesis of several diseases, including cancer.
Mode of Action
The compound interacts with its target, the tyrosine kinase, by binding to its inactive domain. This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. The binding of the compound to the tyrosine kinase inhibits its activity, thereby disrupting the growth factor signals.
Biochemical Pathways
The inhibition of tyrosine kinase activity affects the downstream signaling pathways that regulate cell proliferation and differentiation
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinase activity, which disrupts growth factor signals and can lead to the suppression of cell proliferation and differentiation. This makes the compound a potential therapeutic agent for diseases characterized by abnormal cell growth, such as leukemia.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Piperazine and Methoxyphenyl Groups
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()
- Key Differences: Substituent on Piperazine: 4-Methylbenzoyl vs. 4-methylpiperazinyl. Aromatic Group: 4-(Dimethylamino)phenyl vs. benzoyl-linked phenyl.
- Implications: The benzoyl group may reduce basicity compared to the methylpiperazinyl group, altering solubility and receptor interactions.
4-Methoxybutyrylfentanyl ()
- Core Structure : Piperidine (vs. piperazine) with a butanamide chain.
- Key Similarities :
- 4-Methoxyphenyl group.
- Amide functionality (butanamide vs. ethanediamide).
- Implications :
N-(4-Methoxybenzyl)-N-(2-(piperazin-1-yl)ethyl)pyridin-2-amin ()
- Key Features :
- Piperazine ring and 4-methoxybenzyl group.
- Pyridin-2-amin substituent.
- Implications: Dual histamine H1/H4 receptor activity highlights piperazine’s role in receptor targeting.
Ethanediamide Derivatives
N'-[(E)-(1,3-Dimethylpyrazol-4-yl)methylideneamino]-N-(4-methoxyphenyl)butanediamide ()
- Key Differences: Butanediamide (4-carbon chain) vs. ethanediamide (2-carbon chain). Pyrazole substituent vs. dimethylaminophenyl group.
- Implications: Longer amide chain may enhance conformational flexibility but reduce metabolic stability. Pyrazole’s electron-withdrawing effects contrast with dimethylamino’s electron-donating properties .
Physicochemical and Pharmacokinetic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
